molecular formula C11H7BrClN3O3S2 B12496229 N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide

N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B12496229
M. Wt: 408.7 g/mol
InChI Key: LGXVBDLGDSRIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzimidazole core substituted with bromine and a thiophene ring substituted with chlorine and sulfonamide

Properties

Molecular Formula

C11H7BrClN3O3S2

Molecular Weight

408.7 g/mol

IUPAC Name

N-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C11H7BrClN3O3S2/c12-5-3-7-8(15-11(17)14-7)4-6(5)16-21(18,19)10-2-1-9(13)20-10/h1-4,16H,(H2,14,15,17)

InChI Key

LGXVBDLGDSRIML-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC2=C(C=C3C(=C2)NC(=O)N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-oxo-2,3-dihydro-1H-benzimidazole and 5-chlorothiophene-2-sulfonyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide include:

  • N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide
  • 5-chloro-2-thiophenesulfonamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.